BenchChemオンラインストアへようこそ!

ML-SA5

TRPML1 agonism Duchenne muscular dystrophy lysosomal calcium signaling

ML-SA5 (N4-(3-chloro-2-(piperidin-1-yl)phenyl)-N1,N1-dimethylbenzene-1,4-disulfonamide) is a synthetic small-molecule agonist of the transient receptor potential mucolipin 1 (TRPML1/MCOLN1) cation channel, a principal lysosomal Ca²⁺ and Zn²⁺ release channel. It activates whole-endolysosomal TRPML1 (ML1) currents with a reported EC₅₀ of 285 nM in Duchenne muscular dystrophy (DMD) myoblasts, representing a 35-fold potency gain over the first-generation agonist ML-SA1 (EC₅₀ ≈ 10 µM) in the same assay system.

Molecular Formula C19H24ClN3O4S2
Molecular Weight 458.0 g/mol
CAS No. 2418670-70-7
Cat. No. B2733093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-SA5
CAS2418670-70-7
Molecular FormulaC19H24ClN3O4S2
Molecular Weight458.0 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3
InChIInChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3
InChIKeyYPPWKTIVYUTTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ML-SA5 (CAS 2418670-70-7): A Nanomolar-Potency TRPML1 Agonist for Lysosomal Calcium Signaling and Autophagy Research


ML-SA5 (N4-(3-chloro-2-(piperidin-1-yl)phenyl)-N1,N1-dimethylbenzene-1,4-disulfonamide) is a synthetic small-molecule agonist of the transient receptor potential mucolipin 1 (TRPML1/MCOLN1) cation channel, a principal lysosomal Ca²⁺ and Zn²⁺ release channel. It activates whole-endolysosomal TRPML1 (ML1) currents with a reported EC₅₀ of 285 nM in Duchenne muscular dystrophy (DMD) myoblasts, representing a 35-fold potency gain over the first-generation agonist ML-SA1 (EC₅₀ ≈ 10 µM) in the same assay system . ML-SA5 has been independently validated in multiple disease-relevant models, including mdx muscular dystrophy mice, Patu 8988 t pancreatic cancer xenografts, uranium-intoxicated nephrotoxicity mice, and CLN3-deficient neuronal models [1]. A cryo-EM structure of ML-SA5 bound to human TRPML1 in an open state at 2.75 Å resolution (PDB 9EKV) confirms direct engagement of the agonist-binding cavity [2]. The compound is commercially available from multiple reputable vendors (Sigma-Aldrich SML3341, Cayman Chemical 38326-25, MedChemExpress HY-152182, Selleck E5869) at purities ≥98%.

Why ML-SA1, MK6-83, and Other In-Class TRPML1 Agonists Cannot Substitute for ML-SA5 Without Experimental Re-Validation


TRPML1 agonists display substantial divergence in potency, selectivity, downstream signaling, and in vivo pharmacodynamics despite targeting the same channel. ML-SA5 activates whole-endolysosomal ML1 currents with an EC₅₀ of 285 nM, whereas the prototypical agonist ML-SA1 requires ~10 µM to achieve comparable activation—a 35-fold difference that translates into markedly different working concentration ranges and off-target risk profiles in cellular assays . Critically, ML-SA5 and ML-SA1 elicit opposite directional effects on heart rate in developing zebrafish: ML-SA1 reduces heart rate monotonically, while ML-SA5 produces a biphasic response (initial increase followed by decrease at higher concentrations), demonstrating that these agonists are not pharmacodynamically interchangeable in vivo [1]. Furthermore, ML-SA5 arrests autophagic flux through a zinc-dependent mechanism (disrupting STX17-VAMP8 SNARE-mediated autophagosome-lysosome fusion), producing selective cytotoxicity in cancer cells while sparing normal cells—a therapeutic window not uniformly demonstrated across all TRPML1 agonists [2]. MK6-83, though equipotent to ML-SA5 in some assays (EC₅₀ 110–285 nM), belongs to a distinct chemical scaffold and exhibits different mutant-channel activation profiles (e.g., F465L mutant EC₅₀ = 100 nM for MK6-83), making direct substitution unreliable without side-by-side validation [3]. For procurement decisions, substituting ML-SA5 with ML-SA1, MK6-83, or other TRPML1 agonists requires re-establishing the full dose-response relationship, target engagement, and functional readout in the specific experimental system.

ML-SA5 (CAS 2418670-70-7) Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and In Vivo Performance Data


35-Fold Superior Potency vs ML-SA1 in DMD Myoblast Whole-Endolysosomal Current Activation

In a direct head-to-head comparison performed in the same assay system, ML-SA5 activates whole-endolysosomal TRPML1 (ML1) currents in DMD myoblasts with an EC₅₀ of 285 nM, whereas the first-generation agonist ML-SA1 requires 10 µM to achieve comparable activation . This represents a 35-fold difference in potency (285 nM vs 10,000 nM). The EC₅₀ of ML-SA5 has also been independently corroborated in isolated vacuoles enlarged by vacuolin-1, yielding an EC₅₀ of 333 nM [1]. The IUPHAR/BPS Guide to Pharmacology records a pEC₅₀ of 5.3 (~5 µM) for ML-SA5 on human TRPML1, though this value reflects a different experimental context than the DMD myoblast native system [2].

TRPML1 agonism Duchenne muscular dystrophy lysosomal calcium signaling patch-clamp electrophysiology

Selective Cytotoxicity Against Metastatic Melanoma Cells with Complete Sparing of Normal Melanocytes

ML-SA5 at 3 µM induces substantial cell death in MeWo and M12 metastatic melanoma cell lines while completely preserving normal human melanocytes at the same concentration [1]. In a broader cancer panel, ML-SA5 (1–100 µM, 24 h) triggers cell death across multiple cancer types—including pancreatic, breast, gastric cancer, and glioma—via autophagic arrest and subsequent apoptosis, with little or no effect observed on normal cells [2]. The selectivity mechanism is tied to the maladaptive upregulation of TRPML1 in metastatic cancer cells relative to normal tissue; overexpression of TRPML1 in normal cells confers ML-SA5 vulnerability, confirming TRPML1 expression level as the selectivity determinant [3]. ML-SA5 and ML-SA8 both showed this selective profile, distinguishing the ML-SA series from non-selective lysosomal disruptors [3].

cancer-selective cytotoxicity metastatic melanoma zinc-dependent cell death TRPML1-targeted therapy

In Vivo Efficacy in Duchenne Muscular Dystrophy: >70% Reduction in Muscle Necrosis in mdx Mice

In the mdx mouse model of Duchenne muscular dystrophy, daily intraperitoneal administration of ML-SA5 (2–5 mg/kg/day for 2 weeks) reduced muscle necrosis by more than 70% and decreased the percentage of centrally nucleated fibers, with concomitant reduction in serum creatine kinase levels [1]. These effects were absent in ML1-knockout mice, confirming on-target TRPML1 dependence [1]. ML-SA5 also facilitated sarcolemma repair, activated transcription factor EB (TFEB) nuclear translocation to correct lysosomal insufficiency, and reduced both skeletal and cardiac muscle damage with no apparent toxicity . This represents a validated small-molecule pharmacological alternative to the transgenic ML1 overexpression approach tested in the same study, which also reduced dystrophic pathology [1].

Duchenne muscular dystrophy sarcolemma repair in vivo pharmacology TRPML1 gene therapy alternative

Biphasic vs Monotonic Cardiac Response: Differential Pharmacodynamics Between ML-SA5 and ML-SA1 in Zebrafish

In a live-imaging study of developing zebrafish larvae, ML-SA5 and ML-SA1 produced pharmacodynamically distinct heart rate responses [1]. ML-SA1 treatment reduced heart rate, while ML-SA5 elicited a biphasic response characterized by an initial increase in heart rate followed by a decrease at higher concentrations [1]. Both agonists induced valve defects and ventricular hypercontractility, but the directional difference in chronotropic effect indicates that ML-SA5 and ML-SA1 engage downstream calcium-handling pathways differentially. ML-SA5 is explicitly described in this study as 'the more selective agonist' compared to ML-SA1 ('a more nonselective agonist'), reflecting differences in TRPML subtype selectivity [1].

cardiac physiology zebrafish model TRPML pharmacodynamics calcium handling

Mechanism of Action: Autophagic Flux Arrest via Lysosomal Zinc Release — A Pathway Distinct from Conventional Autophagy Inhibitors

ML-SA5 arrests autophagic flux by a mechanism distinct from PI3K inhibitors (3-MA), lysosomotropic agents (chloroquine/hydroxychloroquine), or V-ATPase inhibitors (bafilomycin A1). ML-SA5-mediated TRPML1 activation triggers lysosomal Zn²⁺ release into the cytosol; the elevated cytosolic zinc blocks the interaction between STX17 (autophagosomal SNARE) and VAMP8 (lysosomal SNARE), thereby preventing autophagosome-lysosome fusion [1]. This zinc-dependent mechanism was confirmed by demonstrating that the zinc chelator TPEN reverses ML-SA5-induced autophagic arrest [1]. In the same study, MK6-83 (an alternative TRPML1 agonist with EC₅₀ = 110 nM in some assays) also arrested autophagy, demonstrating class-level mechanistic consistency among TRPML1 agonists that trigger zinc efflux [1]. Key distinction: ML-SA5 (1 µM) and ML-SA1 (20 µM) were both used in this study, but the zinc-release and autophagic arrest mechanisms were characterized primarily with ML-SA5 .

autophagy zinc signaling SNARE complex cancer metabolism

Structural Basis of ML-SA5 Binding: Cryo-EM Structure at 2.75 Å Enables Structure-Guided Optimization

A cryo-EM structure of ML-SA5 bound to human TRPML1 in an open state has been deposited at 2.75 Å resolution (PDB 9EKV / EMDB-48138) [1]. The structure reveals ML-SA5 bound in the hydrophobic cavity formed by S5, S6, and the polycystin-mucolipin domain (PMD) PH1 segment—the same cavity where ML-SA1 and the antagonist ML-SI3 bind [2]. This high-resolution structural information enables structure-guided medicinal chemistry optimization of ML-SA5 derivatives, which is not possible for TRPML1 agonists lacking experimental structures. Notably, the structural study also reports that mutating the S5 segment of TRPML1 to the corresponding TRPML2 sequence alters agonist selectivity, enabling the mutant channel to be activated by TRPML2-selective agonists (+)ML-SI3 and ML2-SA1, providing a framework for understanding and engineering subtype selectivity [1].

cryo-EM TRPML1 structure agonist binding structure-based drug design

ML-SA5 (CAS 2418670-70-7) Prioritized Application Scenarios Based on Quantitative Evidence


Duchenne Muscular Dystrophy and Sarcolemma Repair Research

ML-SA5 is the first-choice TRPML1 agonist for DMD research based on its validated in vivo efficacy in the mdx mouse model at 2–5 mg/kg/day i.p., achieving >70% reduction in muscle necrosis, decreased centrally nucleated fibers, and improved treadmill exhaustion without apparent toxicity [1]. The compound's EC₅₀ of 285 nM in DMD myoblasts (35-fold more potent than ML-SA1) enables robust target engagement at physiologically relevant concentrations . Confirmation of on-target action via ML1-knockout controls (no response in KO mice) provides experimental rigor [1]. The additional demonstration of sarcolemma repair facilitation and TFEB-mediated lysosomal insufficiency correction positions ML-SA5 as the pharmacological tool of choice for mechanistic studies of membrane repair and lysosomal function in muscular dystrophy .

Cancer-Selective Autophagy Disruption and Zinc-Dependent Cell Death Studies

For oncology researchers investigating TRPML1 as a therapeutic vulnerability, ML-SA5 offers a unique combination of properties: (a) selective cytotoxicity against metastatic melanoma (MeWo, M12), pancreatic cancer (Patu 8988 t), breast cancer, gastric cancer, and glioma cells while fully sparing normal cells [2]; (b) a defined mechanism of action—autophagic flux arrest at the STX17-VAMP8 SNARE-mediated fusion step via lysosomal Zn²⁺ release [2]; and (c) in vivo tumor suppression with survival benefit in xenograft models (P = 0.0066, log-rank test) [2]. For experiments requiring chemical biology dissection of the zinc-autophagy-cancer axis, ML-SA5 provides a zinc-dependent autophagy blocker mechanistically distinct from chloroquine, bafilomycin A1, or PI3K inhibitors. Researchers should note that MK6-83 shares some of these properties, but ML-SA5 benefits from more extensive in vivo cancer efficacy data and the cryo-EM structure for rational design [3].

Lysosomal Storage Disorders and TFEB-Mediated Lysosomal Biogenesis Research

ML-SA5 activates TFEB nuclear translocation via TRPML1-mediated lysosomal Ca²⁺ release, as demonstrated in renal PTECs, CLN3-deficient neuronal models, and mdx mouse muscle [4]. In the CLN3-KO Batten disease model, ML-SA5 treatment partially rescued synaptic abnormalities, demonstrating disease-relevant functional restoration [4]. For lysosomal storage disorder (LSD) research—including mucolipidosis type IV, Batten disease, and Niemann-Pick disease—ML-SA5 provides a validated pharmacological tool to probe the TRPML1-TFEB axis and assess lysosomal function restoration. The compound's nanomolar potency allows chronic treatment paradigms without the cytotoxicity associated with higher concentrations of less potent agonists. Procurement note: ML-SA5 should be paired with ML-SI3 (TRPML1 antagonist) or TRPML1 siRNA/shRNA controls to confirm on-target effects [4].

Structure-Based Drug Design and TRPML Subtype Selectivity Engineering

The cryo-EM structure of ML-SA5 bound to human TRPML1 at 2.75 Å resolution (PDB 9EKV) provides a foundation for structure-guided medicinal chemistry [3]. The structure reveals ML-SA5 bound in the S5-S6-PH1 hydrophobic cavity, with detailed residue-level interactions that inform SAR studies. The accompanying S5 mutagenesis data (TRPML1-S5→TRPML2-S5 mutation altering agonist selectivity to TRPML2-preferring agonists) provides an experimental framework for engineering subtype-selective TRPML agonists [3]. For industrial medicinal chemistry programs targeting TRPML channels, ML-SA5 represents the most structurally characterized agonist scaffold available in the public domain. Its commercially available high-purity grade (≥98% by HPLC) from multiple vendors ensures reproducibility in structure-activity relationship campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-SA5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.